4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
Description
The compound 4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid features a bis-pyrazole core with conjugated allylidene bridging, two trifluoroethyl substituents, and dual carboxylic acid and hydroxy functional groups. Key characteristics include:
Properties
CAS No. |
76552-35-7 |
|---|---|
Molecular Formula |
C15H10F6N4O6 |
Molecular Weight |
456.25 g/mol |
IUPAC Name |
(4Z)-4-[(E)-3-[5-carboxy-3-oxo-2-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10F6N4O6/c16-14(17,18)4-24-10(26)6(8(22-24)12(28)29)2-1-3-7-9(13(30)31)23-25(11(7)27)5-15(19,20)21/h1-3,22H,4-5H2,(H,28,29)(H,30,31)/b2-1+,7-3- |
InChI Key |
FYNVRPHWKVCWNA-YDCWOTKKSA-N |
Isomeric SMILES |
C(C(F)(F)F)N1C(=O)C(=C(N1)C(=O)O)/C=C/C=C\2/C(=NN(C2=O)CC(F)(F)F)C(=O)O |
Canonical SMILES |
C(C(F)(F)F)N1C(=O)C(=C(N1)C(=O)O)C=CC=C2C(=NN(C2=O)CC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the trifluoroethyl groups and the carboxylic acid functionalities. Common reagents used in these reactions include trifluoroacetic acid, hydrazine, and various aldehydes and ketones. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carboxylic acids may produce alcohols.
Scientific Research Applications
4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s unique trifluoroethyl and carboxylic acid substituents differentiate it from related pyrazole derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
Key Observations:
- Trifluoroethyl vs.
- Halogen Effects : Bromophenyl () and chlorophenyl () substituents in analogs may improve binding affinity in biological targets due to halogen bonding, but the target compound lacks direct halogen interactions .
- Sulfur-Containing Groups : The tetrahydrothienyl and sulfone groups in introduce steric bulk and polarity, which could reduce solubility compared to the target compound’s trifluoroethyl-carboxylic acid system .
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
- Solubility: The dual carboxylic acids and hydroxy group in the target compound suggest superior aqueous solubility compared to mono-carboxylic analogs (e.g., 32425-60-8) .
- Metabolic Stability : Trifluoroethyl groups resist oxidative metabolism, unlike phenyl or alkyl substituents, which may undergo CYP450-mediated degradation .
Biological Activity
The compound 4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS No. 76552-35-7) is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 456.25 g/mol. The structure includes multiple functional groups such as carboxylic acids and hydroxyl groups, which are known to influence biological activity.
| Property | Value |
|---|---|
| Boiling Point | 603.3 ± 65.0 °C (Predicted) |
| Density | 1.75 ± 0.1 g/cm³ (Predicted) |
| pKa | 0.12 ± 0.20 (Predicted) |
Biological Activity Overview
The biological activity of this compound is primarily attributed to its pyrazole ring structure and the presence of trifluoroethyl groups. Pyrazole derivatives are known for various pharmacological effects including:
- Anti-inflammatory : Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways.
- Analgesic : Potential for pain relief through modulation of pain pathways.
- Anticancer : Some pyrazole derivatives exhibit cytotoxic effects on cancer cells.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The carboxylic acid groups may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors involved in pain and inflammation signaling pathways.
- Cell Cycle Interference : It may disrupt cell cycle progression in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar pyrazole derivatives. For instance:
- A study published in Medicinal Chemistry highlighted that pyrazole derivatives exhibit significant anti-inflammatory activity through inhibition of COX enzymes.
- Research from Journal of Medicinal Chemistry indicated that trifluoroethyl substitutions enhance lipophilicity and bioavailability, potentially increasing efficacy in vivo .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be helpful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Carboxy-1H-pyrazole | Simple pyrazole structure | Lacks trifluoroethyl group |
| 4-Hydroxy-1H-pyrazole | Hydroxy group at position 4 | No carboxylic acid functionality |
| 5-Oxo-Pyrazolidine | Contains a five-membered ring | Different ring structure compared to pyrazole |
The complexity and unique arrangement of functional groups in the target compound may confer distinct biological properties not observed in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
